molecular formula C8H7FO3 B12104523 3-Fluoro-4-hydroxy-5-methylbenzoic acid

3-Fluoro-4-hydroxy-5-methylbenzoic acid

Katalognummer: B12104523
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: RUIQTJCKSUQPHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Fluoro-4-hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxy-5-methylbenzoic acid. This reaction typically requires the use of a strong acid, such as hydrobromic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-hydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-Fluoro-4-oxo-5-methylbenzoic acid.

    Reduction: 3-Fluoro-4-hydroxy-5-methylbenzyl alcohol.

    Substitution: 3-Methoxy-4-hydroxy-5-methylbenzoic acid (if fluorine is substituted with methoxy group).

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-hydroxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-hydroxy-5-methylbenzoic acid depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    4-Hydroxy-5-methylbenzoic acid: Lacks the fluorine atom, which can influence its binding properties and stability.

    3-Fluoro-5-methylbenzoic acid: Lacks the hydroxyl group, which can alter its solubility and reactivity.

Uniqueness

3-Fluoro-4-hydroxy-5-methylbenzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and methyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7FO3

Molekulargewicht

170.14 g/mol

IUPAC-Name

3-fluoro-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)

InChI-Schlüssel

RUIQTJCKSUQPHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.